molecular formula C10H10FNO2 B14811849 3-Cyclopropoxy-4-fluorobenzamide

3-Cyclopropoxy-4-fluorobenzamide

Cat. No.: B14811849
M. Wt: 195.19 g/mol
InChI Key: UNDNISLMCXXAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-4-fluorobenzamide is a benzamide derivative featuring a cyclopropoxy substituent at the 3-position and a fluorine atom at the 4-position of the aromatic ring.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

3-cyclopropyloxy-4-fluorobenzamide

InChI

InChI=1S/C10H10FNO2/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H2,12,13)

InChI Key

UNDNISLMCXXAOO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(=O)N)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-Cyclopropoxy-4-fluorobenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropoxy-4-fluorobenzoic acid with appropriate reagents to form the benzamide derivative. The reaction conditions typically include the use of coupling agents and solvents to facilitate the formation of the amide bond. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Cyclopropoxy-4-fluorobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclopropoxy-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-fluorobenzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts 3-Cyclopropoxy-4-fluorobenzamide with two structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Amide Substitution
3-Cyclopropoxy-4-fluorobenzamide (Target) C₁₀H₉FNO₂* ~206.19* Cyclopropoxy (3), Fluorine (4) Parent amide (NH₂)
3-Cyclopropoxy-4-(trifluoromethyl)benzamide C₁₁H₈F₄NO₂ 262.18 Cyclopropoxy (3), Trifluoromethyl (4) Parent amide (NH₂)
N-Cyclohexyl 3-fluorobenzamide C₁₃H₁₆FNO 221.27 Fluorine (3) N-Cyclohexyl

* Inferred based on structural analysis; exact values require experimental validation.

Key Observations:

Substituent Effects: The trifluoromethyl group in 3-Cyclopropoxy-4-(trifluoromethyl)benzamide introduces strong electron-withdrawing effects, increasing lipophilicity (logP) compared to the target compound’s single fluorine. This could enhance membrane permeability but reduce solubility. In contrast, the target compound’s unsubstituted amide group may allow stronger hydrogen bonding.

Positional Influence of Fluorine :

  • Fluorine at the 4-position (para to the amide in the target compound) may stabilize the aromatic ring’s electron-deficient character, affecting resonance with the amide group. In N-Cyclohexyl 3-fluorobenzamide, fluorine at the 3-position (meta) exerts weaker electronic effects but could alter steric interactions.

Cyclopropane vs. Cyclohexane :

  • The cyclopropoxy group in the target compound introduces ring strain, which often correlates with enhanced metabolic stability compared to the larger, more flexible cyclohexyl group in N-Cyclohexyl 3-fluorobenzamide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.